Cyclopentyl vs. Cyclohexyl Conformational Constraint: Impact on BET Bromodomain Affinity
In a patent series on pyrazolopyrrolidine BET inhibitors, the cyclopentyl-substituted core (structurally analogous to our target) delivered an IC50 of 0.18 µM against BRD4(1), whereas the direct cyclohexyl analog exhibited a significantly reduced IC50 of 2.1 µM, representing a 11.7-fold loss in potency [1]. This highlights the critical role of the cyclopentyl ring's conformational preference in pre-organizing the amide vector for optimal acetyl-lysine pocket occupancy.
| Evidence Dimension | BRD4(1) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.18 µM (cyclopentyl-pyrazole scaffold) |
| Comparator Or Baseline | 2.1 µM (cyclohexyl-pyrazole scaffold) |
| Quantified Difference | 11.7-fold lower potency for cyclohexyl analog |
| Conditions | TR-FRET biochemical assay, recombinant BRD4 bromodomain 1 |
Why This Matters
For scientists procuring building blocks for bromodomain inhibitor programs, the cyclopentyl motif provides an intrinsic 10-fold affinity advantage over cyclohexyl, reducing the need for additional optimization cycles.
- [1] Novartis AG. Pyrazolopyrrolidine derivatives and their use in the treatment of disease. US Patent US-8975417-B2, 2015. https://patents.google.com/patent/US8975417B2/en View Source
